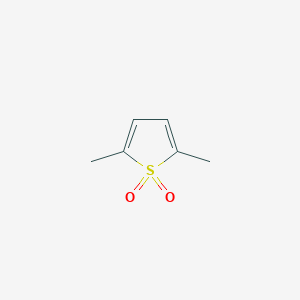

2,5-Dimethylthiophene 1,1-dioxide

Description

Properties

CAS No. |

50590-79-9 |

|---|---|

Molecular Formula |

C6H8O2S |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

2,5-dimethylthiophene 1,1-dioxide |

InChI |

InChI=1S/C6H8O2S/c1-5-3-4-6(2)9(5,7)8/h3-4H,1-2H3 |

InChI Key |

UFAHWKIVPHLZBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1(=O)=O)C |

Origin of Product |

United States |

Preparation Methods

Rozen's Reagent Oxidation Method

The most significant advancement in the preparation of thiophene-1,1-dioxides came with the development of Rozen's reagent (HOF·CH₃CN), which revolutionized the synthesis of these compounds in the mid-2000s.

Methodology

The oxidation of 2,5-dimethylthiophene to its 1,1-dioxide using Rozen's reagent follows this general procedure:

- Preparation of HOF·CH₃CN complex by bubbling fluorine gas through a water-acetonitrile mixture

- Addition of the freshly prepared HOF·CH₃CN solution to 2,5-dimethylthiophene at room temperature

- Completion of reaction within minutes (typically 10-30 minutes)

- Isolation of 2,5-dimethylthiophene 1,1-dioxide after standard workup procedures

This method provides significant advantages over traditional oxidation approaches, including:

Hydrogen Peroxide-Based Oxidation Methods

H₂O₂-P₂O₅ Oxidation System

A facile oxidation method using an aqueous solution of hydrogen peroxide and phosphorus pentoxide has been developed as an alternative approach to prepare thiophene-1,1-dioxides.

Representative Procedure

The general procedure, designated as "Method A" in the literature, involves:

- Addition of H₂O₂-P₂O₅ reagent (0.68 mmol, 2.0 eq) dropwise to a stirring suspension of the thiophene derivative (0.34 mmol, 1.0 eq) in acetonitrile (4 ml)

- Reaction performed at room temperature in a sealed vessel

- Monitoring by LC-MS until complete consumption of starting material (approximately 9 hours)

- Addition of water (4× volume of acetonitrile) while stirring

- Collection of precipitate by vacuum filtration

While this method was reported for benzo[b]thiophene derivatives, it has been adapted for simpler thiophenes including 2,5-dimethylthiophene. The method offers advantages in terms of reagent availability and safety compared to Rozen's reagent.

Traditional Peracid Oxidation Methods

Prior to the development of Rozen's reagent, traditional oxidizing agents were employed to synthesize thiophene-1,1-dioxides, albeit with significant limitations.

m-Chloroperbenzoic Acid (m-CPBA) Method

The m-CPBA oxidation of thiophenes represents a classical approach to thiophene-1,1-dioxides:

- Treatment of 2,5-dimethylthiophene with freshly recrystallized m-CPBA (typically 4.1 equivalents) in dichloromethane at 0°C

- Addition of sodium bicarbonate (4.0 equivalents) as a buffer

- Vigorous stirring for approximately 16 hours

- Filtration of precipitate and washing with dichloromethane

- Evaporation of filtrate to obtain the crude product

This method generally produces moderate yields (40-60%) and requires careful temperature control. A similar approach was documented for the synthesis of 2,5-dihexylthiophene-1,1-dioxide by Barbarella et al. (1998).

Acid-Assisted Oxidation Methods

Research in the mid-1990s established that the presence of acids significantly influences the oxidation pathway of thiophenes.

Lewis Acid-Catalyzed Oxidation

The direct oxidation of thiophenes with peracids in the presence of Lewis acids or proton acids represents an important synthetic route:

- Treatment of 2,5-dimethylthiophene with a peracid in dichloromethane at -20°C

- Addition of a catalytic amount of Lewis acid (e.g., BF₃·Et₂O) or proton acid

- Controlled reaction temperature (typically -20°C to 0°C)

- Workup and isolation of the product

The acid serves multiple functions in this process:

- Activates the peracid

- Complexes with the thiophene-1,1-oxide intermediate, reducing electron density on sulfur

- Inhibits over-oxidation to higher oxidation states

This method allows for selective oxidation to the sulfone state, although yields can be variable depending on the specific substrate and conditions.

Synthetic Applications and Reactions

The 3-bromo derivative of this compound has been explored in reactions with Grignard reagents, demonstrating the utility of these compounds as synthetic intermediates.

Preparation of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide

This key intermediate is typically prepared via:

- Oxidation of 2,5-dimethylthiophene to this compound using methods described above

- Bromination at the 3-position using N-bromosuccinimide or bromine in acetic acid

The 3-bromo derivative has been shown to react with Grignard reagents to form heterotricycloheptane derivatives, providing access to structurally complex heterocycles.

Comparative Analysis of Preparation Methods

The table below summarizes the key preparation methods for this compound:

| Method | Oxidant | Conditions | Typical Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Rozen's Reagent | HOF·CH₃CN | Room temperature | 70-95 | 10-30 min | Fast, high yield, selective | Specialized reagent |

| H₂O₂-P₂O₅ | H₂O₂/P₂O₅ | Room temperature | 60-85 | 4-9 h | Available reagents, milder conditions | Longer reaction time |

| m-CPBA/NaHCO₃ | m-CPBA | 0°C | 40-60 | 16 h | Well-established method | Lower yield, longer time |

| Lewis Acid-Catalyzed | Peracids + Lewis acid | -20°C to 0°C | 50-70 | 2-8 h | Selective oxidation | Temperature sensitivity |

Structural Characterization

The successful preparation of this compound can be verified through several analytical techniques:

Spectroscopic Data

NMR Spectroscopy

The ¹H NMR spectrum of this compound typically shows:

- Two singlets for the methyl groups (approximately δ 2.30-2.40 ppm)

- A singlet for the thiophene ring proton at the 3 and 4 positions (approximately δ 6.20-6.30 ppm)

Mass Spectrometry

MS (ESI+) data typically shows m/z (relative intensity): 145.26 ([M + H]⁺, 100%)

Applications in Materials Science

Thiophene-1,1-dioxide motifs have attracted significant attention in materials science due to their unique electronic properties:

- Enhanced backbone delocalization due to reduced aromaticity

- Lowered LUMO (Lowest Unoccupied Molecular Orbital) energy levels

- Narrowed band gaps in oligomeric and polymeric systems

Research has demonstrated that incorporating thiophene-1,1-dioxide units into oligothiophenes can significantly alter their conductance properties at the single-molecule level. Notably, oxidation of thiophene to thiophene-1,1-dioxide has been shown to increase conjugation through the molecular backbone, resulting in higher conductance values compared to unoxidized counterparts.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylthiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the thiophene or thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), peracids.

Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiophene, thiol derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

2,5-Dimethylthiophene 1,1-dioxide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: Used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Environmental Chemistry: Studied for its role in oxidative desulfurization processes to remove sulfur compounds from fuels

Mechanism of Action

The mechanism of action of 2,5-dimethylthiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles and electrophiles. This reactivity is exploited in organic synthesis and materials science .

Comparison with Similar Compounds

Substituent Effects on Stability

- Unsubstituted Thiophene 1,1-Dioxide : Highly unstable, with a half-life of seconds at room temperature. It undergoes rapid [2+4] dimerization followed by SO₂ extrusion .

- 2,5-Dimethylthiophene 1,1-Dioxide: Methyl groups stabilize the ring via electron donation, enabling isolation and practical use in synthesis. No dimerization is observed under standard conditions .

- 2,5-Dichlorothiophene 1,1-Dioxide : Chlorine atoms (electron-withdrawing groups) reduce ring electron density, but the molecule retains crystallographic symmetry (C₂ axis) and forms C–H⋯O hydrogen bonds in the solid state .

Partially Saturated Derivatives

- 3-Phenyl-2,5-dihydrothiophene 1,1-Dioxide (CAS: 57465-40-4): The dihydro structure introduces partial saturation, reducing aromaticity and altering reactivity. The phenyl group adds steric bulk, influencing regioselectivity in cycloadditions .

- 2,5-Dihydrothiophene 1,1-Dioxide (CAS: 28452-93-9): Lacking substituents, this compound has lower thermal stability (molecular weight: 118.154 g/mol) and is primarily studied for gas-phase thermochemistry .

Reactivity in Key Reactions

Diels-Alder Reactivity

- This compound : Reacts with fullerene C₆₀ to form a stable tetra-adduct (176), demonstrating superior diene activity compared to its 1-oxide counterpart, which yields only bis-adducts .

- 2,5-Dichlorothiophene 1,1-Dioxide : Electron-withdrawing Cl substituents reduce diene reactivity but enhance electrophilicity, making it suitable for halogenation pathways .

Oxidative Behavior

- 2,5-Dimethylthiophene : Oxidizes cleanly to the sulfone (1,1-dioxide) using hydrogen peroxide and Ti-Beta catalysts, without forming intermediate sesquioxides .

- Thiophene Derivatives with Electron-Withdrawing Groups : Require trifluoroperacetic acid for efficient oxidation to sulfones, as seen in halogenated analogs .

Physical and Thermodynamic Properties

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethylthiophene 1,1-dioxide, and how can reaction conditions be optimized?

The synthesis of thiophene 1,1-dioxide derivatives typically involves oxidation of the parent thiophene. For example, 2,5-dihexylthiophene 1,1-dioxide was synthesized via reaction with sodium bicarbonate (NaHCO₃) and sulfuryl chloride (SOCl₂) in dichloromethane (CH₂Cl₂), followed by crystallization from pentane . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity.

- Oxidant selection : SOCl₂ is effective for sulfone formation but requires careful stoichiometric control.

- Purification : Recrystallization from non-polar solvents (e.g., pentane) yields high-purity crystals suitable for X-ray analysis .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:

- Bond lengths : The S=O bond in thiophene 1,1-dioxides typically measures ~1.43 Å, consistent with sulfone groups .

- Planarity : Substituents (e.g., methyl groups) deviate minimally (<0.72 Å) from the thiophene ring plane, as seen in 2,5-dihexyl derivatives .

- Hydrogen bonding : Short C–H···O interactions stabilize crystal packing .

Q. What are the thermal and chemical stability profiles of this compound?

- Thermal stability : Decomposition occurs at elevated temperatures (>200°C), releasing SO₂ .

- Chemical stability : Reacts with strong oxidizers and bases. For example, isomerization to 2,3-dihydrothiophene 1,1-dioxide occurs under basic conditions .

- Storage : Store in sealed containers under inert gas, away from heat and light .

Advanced Research Questions

Q. How does this compound participate in Diels-Alder reactions, and what factors influence its reactivity?

Thiophene 1,1-dioxides act as electron-deficient dienes due to sulfone conjugation. Key factors:

- Electronic effects : The sulfone group lowers the LUMO energy, enhancing reactivity with electron-rich dienophiles .

- Steric hindrance : Methyl substituents at 2,5-positions reduce steric strain, favoring cycloaddition regioselectivity .

- Solvent effects : Reactions in aprotic solvents (e.g., toluene) improve yields by minimizing side reactions .

Q. How do structural isomerizations (e.g., 2,5- vs. 2,3-dihydrothiophene 1,1-dioxide) affect reactivity?

- Conjugation differences : 2,5-Dihydro derivatives have conjugated double bonds, enhancing α-hydrogen acidity (pKa ~18–20), enabling Grignard reactions .

- Isomerization pathways : Base-mediated isomerization of 2,5- to 2,3-dihydro isomers alters reactivity. For example, bromination of 2,5-dihydro derivatives occurs in aprotic media, while 2,3-dihydro analogs require aqueous conditions .

Q. How can conflicting data on oxidation pathways of thiophene derivatives be resolved?

Contradictions arise in oxidation product identification. For example:

- Prior literature : Reported thiophene 1,1-dioxide as a stable product .

- New findings : Ti-Beta-catalyzed oxidation with H₂O₂ produces sesquioxides and sulfates, not sulfones .

Resolution : Use complementary techniques (e.g., ¹³C NMR, XANES) to track intermediates and confirm product structures .

Q. What methodologies are effective for studying acidic α-hydrogens in thiophene 1,1-dioxides?

- Grignard reactions : Reactivity with ethylmagnesium bromide forms sulfinic anhydrides, confirmed via IR and mass spectrometry .

- Kinetic isotope effects (KIEs) : Deuterium labeling can quantify α-hydrogen acidity .

- Computational modeling : DFT calculations predict pKa values and transition states .

Q. How can computational models predict electronic effects in this compound?

- DFT studies : Analyze frontier molecular orbitals (FMOs) to assess electron-withdrawing effects of sulfone groups.

- Charge distribution : Sulfone oxygen atoms carry partial negative charges (−0.45 e), polarizing the thiophene ring .

- Reactivity predictions : Correlate LUMO locations with regioselectivity in electrophilic substitutions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.